molecular formula C25H24FN5O2 B11215448 ethyl 4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate

ethyl 4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B11215448
M. Wt: 445.5 g/mol
InChI Key: VIPXMIBZNCJFKO-UHFFFAOYSA-N
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Description

Ethyl 4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl and fluorophenyl groups, and a piperazine ring attached to an ethyl ester group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine ring system.

    Substitution reactions:

    Piperazine ring attachment: The piperazine ring is introduced via nucleophilic substitution reactions, where the piperazine moiety reacts with the intermediate compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Ethyl 4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Ethyl 4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Ethyl 4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate: This compound shares the pyrrolo[2,3-d]pyrimidine core but differs in the substituents attached to the ring system.

    N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has a similar core structure but different substituents, leading to variations in its chemical and biological properties.

    tert-Butyl (4R,6R)-6-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]ethyl-2,2-dimethyl-1,3-dioxane-4-acetate: This compound has a similar fluorophenyl and phenyl substitution pattern but differs in the overall structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H24FN5O2

Molecular Weight

445.5 g/mol

IUPAC Name

ethyl 4-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate

InChI

InChI=1S/C25H24FN5O2/c1-2-33-25(32)30-14-12-29(13-15-30)23-22-21(18-6-4-3-5-7-18)16-31(24(22)28-17-27-23)20-10-8-19(26)9-11-20/h3-11,16-17H,2,12-15H2,1H3

InChI Key

VIPXMIBZNCJFKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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